5-HT2A Receptor Affinity: Bufotenine vs. 5-MeO-DMT
Bufotenine exhibits approximately 10-fold higher binding affinity for the serotonin 5-HT2A receptor compared to its parent compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) [1]. This enhanced affinity is attributed to the 5-hydroxy substitution pattern, which facilitates stronger hydrogen bonding interactions within the receptor binding pocket compared to the 5-methoxy group [1]. Despite this affinity advantage, bufotenine's central hallucinogenic activity is paradoxically attenuated due to poor BBB penetration, highlighting a critical structure-permeability disconnect that researchers must consider when selecting between these analogs for in vivo versus in vitro studies.
| Evidence Dimension | 5-HT2A receptor binding affinity |
|---|---|
| Target Compound Data | Ki value not reported in accessible excerpt; stated as 'approximately ten-fold higher affinity' [1] |
| Comparator Or Baseline | 5-MeO-DMT (Ki value not reported in accessible excerpt) |
| Quantified Difference | ~10-fold higher affinity |
| Conditions | Radioligand binding assay; specific radioligand and receptor source not specified in accessible excerpt |
Why This Matters
Researchers requiring maximal 5-HT2A engagement in vitro should select bufotenine over 5-MeO-DMT; those requiring CNS penetration for in vivo behavioral studies should select 5-MeO-DMT despite lower affinity.
- [1] ScienceDirect. Bufotenin — an overview. Neuroscience subject area. Accessed 2026. View Source
